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molecular formula C9H15N5O B8705860 Morpholine, 4-(6-hydrazino-5-methyl-2-pyridazinyl)-, dihydrochloride, hydrate CAS No. 37121-78-1

Morpholine, 4-(6-hydrazino-5-methyl-2-pyridazinyl)-, dihydrochloride, hydrate

Cat. No. B8705860
M. Wt: 209.25 g/mol
InChI Key: GQMWSPOOCHFOKY-UHFFFAOYSA-N
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Patent
US04136182

Procedure details

20 Grams of 3-hydrazino-4-methyl-6morpholinopyridazine are dispersed in 200 milliliters of 99 percent aqueous formic acid. The mixture is heated at the boiling temperature under reflux and then concentrated until an oily residue remains in the reaction vessel. The residue is taken up in aqueous sodium carbonate solution, and the aqueous mixture is extracted with chloroform. The chloroform extract is dried with anhydrous sodium sulfate, then evaporated under reduced pressure to obtain the 8-methyl-6-morpholino-s-triazolo[4,3-b]pyridazine product as the free base. The product is recrystallized twice from isopropanol and found to melt at 177°-178° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[N:4]=[N:5][C:6]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:7][C:8]=1[CH3:9])[NH2:2].[CH:16](O)=O>>[CH3:9][C:8]1[C:3]2[N:4]([CH:16]=[N:2][N:1]=2)[N:5]=[C:6]([N:10]2[CH2:11][CH2:12][O:13][CH2:14][CH2:15]2)[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C=1N=NC(=CC1C)N1CCOCC1
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at the boiling temperature
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrated until an oily residue
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture is extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=2N(N=C(C1)N1CCOCC1)C=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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